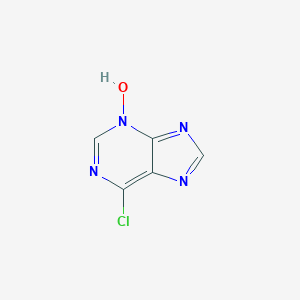

6-Chloropurine 3-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-hydroxypurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYCHATUWSXPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=CN(C2=N1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566460 | |

| Record name | 6-Chloro-3H-purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19765-60-7 | |

| Record name | 6-Chloro-3H-purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloropurine 3 Oxide

Direct Synthesis of 6-Chloropurine (B14466) 3-Oxide

The direct introduction of an N-oxide group at the 3-position of the purine (B94841) ring presents a notable synthetic challenge. However, specific methods have been developed to achieve this transformation.

Oxidation of 6-Chloropurine Precursors

Direct oxidation of 6-chloropurine is a key method for the synthesis of its 3-N-oxide derivative. oup.comoup.com This approach involves the use of potent oxidizing agents to introduce the N-oxide functionality.

The oxidation of 6-chloropurine to 6-chloropurine 3-oxide can be effectively carried out using peroxycarboxylic acids. oup.comoup.com Notably, monoperphthalic acid has been successfully employed for this transformation. oup.comoup.com In a typical procedure, 6-chloropurine is suspended in a suitable solvent, such as ether, and treated with m-chloroperoxybenzoic acid. wiley.com This reaction leads to the formation of this compound. oup.comoup.comwiley.com Other peroxy acids, like trifluoroperacetic acid, have also been used for the N-oxidation of other purine derivatives, such as guanine, to produce the corresponding 7-N-oxide. oup.com

The efficiency of the direct oxidation of 6-chloropurine is highly dependent on the reaction conditions and the solvent system employed. The choice of solvent is crucial; for instance, the oxidation of 6-chloropurine with monoperphthalic acid is typically performed in ether. oup.comoup.com The reaction time can be extensive, with one reported procedure involving stirring the reaction mixture in the dark for three weeks to ensure the completion of the reaction. wiley.com

The solubility of the starting material and the product in the chosen solvent system can significantly impact the reaction rate and yield. Studies on the solubility of 6-chloropurine have shown that its solubility is highest in neat organic solvents like methanol (B129727), ethanol (B145695), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA), and decreases with an increasing proportion of water in binary solvent mixtures. iaea.org The reaction temperature is another critical parameter that must be controlled to minimize side reactions and degradation of the product. For instance, lowering the reaction temperature can help in minimizing competing oxidation at other nitrogen atoms in the purine ring.

Table 1: Optimized Conditions for Direct Oxidation of 6-Chloropurine

| Parameter | Condition | Source |

| Oxidizing Agent | m-Chloroperoxybenzoic acid | wiley.com |

| Solvent | Ether | oup.comoup.comwiley.com |

| Temperature | Not specified, implies ambient | wiley.com |

| Reaction Time | 3 weeks | wiley.com |

The direct N-oxidation of purines, including 6-chloropurine, is fraught with challenges. A primary difficulty is the regioselectivity of the oxidation, as purines have multiple nitrogen atoms that can be oxidized (N-1, N-3, N-7, and N-9). oup.commdpi.com For instance, the direct oxidation of adenine (B156593) and other purine derivatives often leads to the formation of 1-N-oxides. oup.com The instability of the starting material under acidic conditions can also be a significant hurdle. acs.org 6-chloropurine, for example, is known to be unstable in acidic environments, which makes the use of strongly acidic oxidizing conditions problematic. acs.org

Synthesis from Purine 3-N-Oxide Derivatives

An alternative and often more controlled approach to obtaining this compound is through the chemical modification of a pre-existing purine 3-N-oxide scaffold.

A well-established method for the synthesis of this compound involves the halogenation of 6-mercaptopurine (B1684380) 3-oxide. acs.org This reaction is typically carried out by treating 6-mercaptopurine 3-oxide with chlorine gas in a suitable solvent, such as anhydrous acetic acid. This process leads to the substitution of the mercapto group with a chlorine atom, yielding this compound. acs.org It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis and other side reactions. Prolonged exposure to acidic conditions should also be avoided to prevent degradation of the product.

This synthetic route offers the advantage of starting from a readily available precursor, 6-mercaptopurine 3-oxide, which can be synthesized from 7-aminothiazolo[5,4-d]pyrimidine 6-N-oxide. oup.com The halogenation step provides a direct and efficient means to introduce the chloro substituent at the 6-position while preserving the 3-N-oxide functionality.

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Source |

| Direct Oxidation | 6-Chloropurine | m-Chloroperoxybenzoic acid, Ether | Direct one-step process | Long reaction times, potential for side reactions, regioselectivity issues | oup.comoup.comwiley.com |

| Halogenation | 6-Mercaptopurine 3-Oxide | Chlorine gas, Anhydrous acetic acid | Good yields, controlled regioselectivity | Requires synthesis of the starting purine 3-N-oxide | acs.org |

Chemical Reactivity and Derivatization Strategies of this compound

Hydrolytic Transformations and Subsequent Rearrangements

Conversion to Hypoxanthine (B114508) 3-N-Oxide via Hydrolysis

This compound can be converted to hypoxanthine 3-N-oxide through hydrolysis. This transformation is typically achieved by treating this compound with a sodium hydroxide (B78521) solution. oup.com The chlorine atom at the C6 position is displaced by a hydroxyl group, leading to the formation of hypoxanthine 3-N-oxide. This reaction is a key step in the synthesis of hypoxanthine 3-N-oxide, which can also be prepared via the oxidation of 6-methoxypurine (B85510) followed by alkaline hydrolysis.

Acid-Catalyzed Degradation Products of Hypoxanthine 3-N-Oxide (e.g., 6,8-dihydroxypurine, 8-chlorohypoxanthine)

Under acidic conditions, hypoxanthine 3-N-oxide undergoes degradation to yield several products. Treatment with hydrochloric acid results in the formation of 6,8-dihydroxypurine, 8-chlorohypoxanthine, hypoxanthine, and 2-chloro-4-amino-5-imidazolecarboxamide. oup.com The degradation to 6,8-dihydroxypurine (also referred to as 6,8-dioxypurine) is particularly noted to abolish the ecological function of hypoxanthine 3-N-oxide as an alarm cue in fish. researchgate.net The stability of the N-oxide group is pH-dependent, with acidic conditions favoring degradation.

Nucleophilic Displacement Reactions at C6

The chlorine atom at the C6 position of this compound is readily displaced by various nucleophiles, making it a versatile intermediate for the synthesis of a wide range of 6-substituted purine 3-oxides.

Alkoxylation to Form 6-Alkoxypurine 3-N-Oxides

The reaction of this compound with alkoxides leads to the formation of 6-alkoxypurine 3-N-oxides. For instance, treatment with sodium methoxide (B1231860) in methanol yields 6-methoxypurine 3-N-oxide. oup.comcdnsciencepub.com Similarly, 6-ethoxypurine (B95773) 3-N-oxide can be synthesized. oup.com These 6-alkoxypurine 3-N-oxides can also be obtained by the direct oxidation of the corresponding 6-alkoxypurines. oup.com

Amination and Related Substitutions (e.g., Adenine, 6-Hydrazinopurine (B103314), 6-Hydroxylaminopurine, 6-Morpholinopurine)

The chlorine at C6 can be substituted by various nitrogen-containing nucleophiles.

Amination: Reaction with ammonia (B1221849) can produce adenine derivatives. For example, heating this compound with concentrated aqueous ammonia in a high-pressure vessel yields adenine 3-oxide. wiley.com

Hydrazinolysis: Treatment with hydrazine (B178648) hydrate (B1144303) can be used to synthesize 6-hydrazinopurine derivatives. exlibrisgroup.comgoogle.com

Hydroxylamine (B1172632) Substitution: The reaction with hydroxylamine can yield 6-hydroxylaminopurine 3-oxide. wiley.comnih.gov An improved synthesis of this compound involves the reaction of 6-methylsulfonylpurine 3-oxide with hydroxylamine. wiley.com

Morpholine (B109124) Substitution: Reaction with morpholine results in the formation of 6-morpholinopurine derivatives. tandfonline.comresearchgate.net Microwave-assisted amination of 6-chloropurine derivatives with morpholine in water has been shown to be an efficient "green chemistry" protocol. researchgate.net

The reactivity of the chlorine at C6 allows for the synthesis of a diverse array of 6-substituted aminopurine analogs. researchgate.net

| Nucleophile | Product | Reference |

|---|---|---|

| Ammonia | Adenine 3-oxide | wiley.com |

| Hydrazine | 6-Hydrazinopurine 3-oxide | exlibrisgroup.comgoogle.com |

| Hydroxylamine | 6-Hydroxylaminopurine 3-oxide | wiley.comnih.gov |

| Morpholine | 6-Morpholinopurine 3-oxide | tandfonline.comresearchgate.netresearchgate.net |

Substitution by Sulfonate and Thioether Groups

The chlorine atom at C6 can also be displaced by sulfur-containing nucleophiles.

Thioether Formation: Reaction with methanethiol (B179389) leads to the formation of 6-methylthiopurine 3-oxide. wiley.com

Sulfonate Formation: this compound can be converted to 6-mercaptopurine 3-oxide by reaction with ammonium (B1175870) dithiocarbonate. wiley.comthieme-connect.de This can then be transformed with chlorine and hydrogen fluoride (B91410) into 6-purinesulfonyl fluoride 3-oxide, which upon ammonolysis affords purine-6-sulfonamide 3-oxide. wiley.com

| Reagent | Intermediate/Product | Reference |

|---|---|---|

| Methanethiol | 6-Methylthiopurine 3-oxide | wiley.com |

| Ammonium dithiocarbonate | 6-Mercaptopurine 3-oxide | wiley.comthieme-connect.de |

| Chlorine and Hydrogen Fluoride (on 6-mercaptopurine 3-oxide) | 6-Purinesulfonyl fluoride 3-oxide | wiley.com |

| Ammonia (on 6-purinesulfonyl fluoride 3-oxide) | Purine-6-sulfonamide 3-oxide | wiley.com |

Regioselective Alkylation and Glycosylation Strategies

Alkylation of the purine ring is a fundamental strategy for the synthesis of nucleoside and nucleotide analogues. The presence of multiple nitrogen atoms in the purine core of 6-chloropurine and its derivatives often leads to mixtures of regioisomers. Consequently, the development of regioselective methods is crucial.

N7-Regioselective tert-Alkylation Methodologies

While direct alkylation of purines typically favors the thermodynamically more stable N9 isomer, specific methodologies have been developed for the regioselective synthesis of N7-alkylated purines. A notable method for the direct N7-regioselective tert-alkylation of 6-substituted purines involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). nih.govnih.gov

This method has been optimized for the tert-butylation of 6-chloropurine. The reaction is typically carried out by first silylating the purine with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA), followed by the addition of the tert-alkyl halide and SnCl₄. The choice of solvent and temperature plays a significant role in the regioselectivity and yield of the N7-isomer. nih.govacs.org While the N7-isomer is often the kinetic product, prolonged reaction times or higher temperatures can lead to isomerization to the more thermodynamically stable N9-isomer. nih.govacs.org

The table below details the optimized conditions for the N7-regioselective tert-butylation of 6-chloropurine.

Table 2: Optimization of N7-Regioselective tert-Butylation of 6-Chloropurine

| Entry | Solvent | Catalyst (equiv.) | Temp. (°C) | Time (h) | Product Ratio (1:2:3:other)a | Isolated Yield of 2 (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | DCE | SnCl₄ (2.1) | 25 | 19 | 13:79:3:5 | 75 | nih.govacs.org |

| 2 | ACN | SnCl₄ (2.1) | 25 | 3 | 32:48:5:15 | 40 | nih.govacs.org |

| 3 | DCE | TiCl₄ (2.1) | 25 | 19 | 12:87:1:0 | 43 | nih.govacs.org |

| 4 | ACN | SnCl₄ (2.1) | 80 | 5 | 15:0:55:30 | N/Ab | nih.govacs.org |

a Ratio of starting material (1), N7-isomer (2), and N9-isomer (3) based on LC/MS analysis. b Isolated yield of N9-isomer (3) was 39%.

Synthesis of 9-Alkylated Purines from 6-Chloropurine

The synthesis of 9-alkylated purines from 6-chloropurine is a common transformation, often achieved by direct alkylation with alkyl halides in the presence of a base. lookchem.com Common bases and solvents include potassium carbonate in dimethylformamide (DMF) or sodium hydride in acetonitrile. mdpi.com While this method is straightforward, it frequently produces a mixture of N9 and N7 isomers, with the N9 isomer typically predominating. mdpi.com The N9/N7 ratio can be influenced by the reaction conditions and the structure of the alkylating agent. mdpi.com

For example, the alkylation of 2-amino-6-chloropurine (B14584) with various alkylating agents under different conditions has been studied, showing varying degrees of N9 selectivity. mdpi.com Palladium-catalyzed allylic alkylation has also been employed and can provide good yields, though still resulting in isomeric mixtures. mdpi.comnih.gov

The following table provides examples of N9-alkylation reactions of 2-amino-6-chloropurine.

Table 3: Synthesis of 9-Alkylated Purines from 2-Amino-6-chloropurine (1a)

| Alkylating Agent | Conditions | N9/N7 Ratio | Isolated Yield of N9 Isomer (%) | Reference |

|---|---|---|---|---|

| Cyclohexylmethyl bromide | K₂CO₃, DMF, 80°C, 24h | 10:1 | 75 | mdpi.com |

| Cyclopentanol | DIAD, PPh₃, THF, rt, 48h | 4:1 | 63 | mdpi.com |

Preparation of Acyclic Nucleoside Analogues from 6-Chloropurine

Acyclic nucleoside analogues, which lack a cyclic carbohydrate moiety, are an important class of compounds, many of which exhibit significant antiviral and anticancer properties. 6-Chloropurine is a common starting material for the synthesis of these analogues.

One widely used method is the Mitsunobu reaction, where 6-chloropurine is coupled with a chiral alcohol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). core.ac.ukkoreascience.kracs.org This reaction allows for the introduction of a variety of chiral acyclic side chains at the N9 position of the purine ring with good yields. core.ac.uk

Another efficient approach is a multi-component reaction involving a purine, an acetal, and an anhydride, catalyzed by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netnih.gov This method provides a direct route to α-branched acyclic nucleoside analogues, often with high regioselectivity for the N9 isomer and in good to excellent yields. researchgate.netnih.gov This approach has been shown to be effective with 6-chloropurine and various cyclic acetals. mdpi.com

The table below presents examples of the synthesis of acyclic nucleoside analogues from 6-chloropurine.

Table 4: Synthesis of Acyclic Nucleoside Analogues from 6-Chloropurine

| Acyclic Side Chain Precursor | Method | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (R)-1-O-TBDMS-2,3-O-isopropylideneglycerol | Mitsunobu | PPh₃, DIAD, THF | N9-alkylated product | 88 | core.ac.uk |

| Bicyclic alcohol | Mitsunobu | PPh₃, DIAD, THF | N9-alkylated product | Good | koreascience.kr |

Oxidative and Reductive Transformations of Derived Species

The N-oxide group and other substituents on the purine ring of this compound derivatives can undergo various oxidative and reductive transformations.

The N-oxide moiety itself can be reduced. For example, treatment of 6-hydroxylaminopurine 3-oxide with hydroxylamine can lead to the reduction of the N-oxide, yielding 6-hydroxylaminopurine. wiley.com

Conversely, derivatives of this compound can be further oxidized. For instance, 6-methylthiopurine 3-oxide, synthesized from this compound, can be oxidized with chlorine to 6-methylsulfonylpurine 3-oxide. wiley.com This sulfonyl derivative is a versatile intermediate. Its reaction with hydroxylamine provides an improved synthesis of 6-hydroxylaminopurine 3-oxide, which can then be oxidized with manganese dioxide to 6-nitrosopurine (B12651934) 3-oxide. wiley.com The synthesis of purine 3-N-oxides by direct oxidation of the corresponding purines, such as the oxidation of 6-chloropurine with monoperphthalic acid, has also been reported. oup.com

Stability and Degradation Pathways of this compound and its Metabolites

The stability of this compound and its derivatives is influenced by factors such as pH and the nature of substituents on the purine ring.

The 6-chloropurine moiety can be unstable under certain conditions. For instance, during the synthesis of nucleoside analogues, deprotection of acetyl groups is often performed at low temperatures to avoid decomposition of the 6-chloropurine ring. nih.gov The instability of the 6-chloropurine moiety under basic conditions has also been noted, which can complicate certain synthetic transformations. nih.gov

The stability of alkylated derivatives is also a key consideration. The N7-tert-butyl group in 7-(tert-butyl)-6-chloropurine is stable under basic conditions but is unstable in the presence of aqueous mineral acids (e.g., HCl, HCOOH) or Lewis acids. nih.govacs.org In the presence of SnCl₄ in acetonitrile, the N7-isomer can rearrange to the more thermodynamically stable N9-isomer. nih.govacs.org

Metabolites of this compound, such as hypoxanthine 3-oxide (which can be formed by hydrolysis), exhibit their own stability profiles. Hypoxanthine 3-N-oxide is known to degrade under acidic conditions to produce 6,8-dihydroxypurine. oup.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Adenine 3-oxide |

| Purine-6-trimethylammonium betaine (B1666868) 3-oxide |

| 6-Dimethylaminopurine 3-oxide |

| 6-Mercaptopurine 3-oxide |

| 6-Methylthiopurine 3-oxide |

| 6-Selenopurine 3-oxide |

| 6-Chloropurine |

| N,O-Bis(trimethylsilyl)acetamide (BSA) |

| Tin(IV) chloride (SnCl₄) |

| Titanium(IV) chloride (TiCl₄) |

| 7-(tert-Butyl)-6-chloropurine |

| 9-(tert-Butyl)-6-chloropurine |

| 2-Amino-6-chloropurine |

| Potassium carbonate |

| Dimethylformamide (DMF) |

| Sodium hydride |

| Acetonitrile |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Triphenylphosphine (PPh₃) |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| Acetic anhydride |

| 2-Bromomethyl-1,3-dioxolane |

| 6-Hydroxylaminopurine 3-oxide |

| 6-Hydroxylaminopurine |

| 6-Methylsulfonylpurine 3-oxide |

| 6-Nitrosopurine 3-oxide |

| Monoperphthalic acid |

| Hypoxanthine 3-oxide |

| 6,8-Dihydroxypurine |

| (R)-1-O-TBDMS-2,3-O-isopropylideneglycerol |

| Cyclohexylmethyl bromide |

| Cyclopentanol |

| Allyl ethyl carbonate |

Environmental Factors Influencing Stability (e.g., pH, temperature)

The stability of purine N-oxides, including this compound and its analogs, is significantly influenced by environmental factors such as pH and temperature. The N-oxide functional group's integrity is particularly sensitive to the acidity of the medium.

Research indicates that purine-3-N-oxides are generally unstable in acidic environments. For instance, hypoxanthine 3-N-oxide, a closely related compound, demonstrates marked instability even under mildly acidic conditions (pH 5-6), leading to the loss of its biological activity. nih.gov This degradation is due to an irreversible covalent modification resulting in the removal of the N-oxide functional group. nih.gov Conversely, the compound is found to be very stable in aqueous solutions under neutral or slightly alkaline conditions (pH 7–8). nih.gov

Experimental observations with related derivatives corroborate this pH-dependent stability. A 6-methoxyglyceropurine derivative was observed to completely convert to a different product within 1.5 hours when dissolved in 0.05 N HCl at room temperature, whereas it remained unchanged in a 0.05 N NaOH solution under the same conditions. cdnsciencepub.com Similarly, the synthesis of this compound derivatives requires careful control of reaction conditions, as prolonged exposure to acidic environments can lead to degradation. The stability of N-alkylated 6-chloropurines also shows pH dependence; the N7-tert-butyl derivative is stable in basic conditions but unstable in the presence of aqueous mineral acids. nih.gov

Temperature is another critical factor. While specific thermal degradation studies on this compound are not extensively detailed, general practices for related compounds suggest that lower temperatures are preferable for storage and handling to minimize degradation. For example, 6-chloropurine is noted to be stable for at least two years when stored at +4°C. chemodex.com For synthetic reactions, controlling the temperature is crucial to prevent side reactions and degradation.

| Factor | Condition | Stability of Purine 3-Oxide Core |

| pH | Acidic (e.g., pH < 6) | Unstable, prone to degradation nih.gov |

| Neutral to Alkaline (e.g., pH 7-8) | Stable nih.gov | |

| Temperature | Low (e.g., 4°C for storage) | Generally stable chemodex.com |

| Elevated (e.g., reflux) | Can promote degradation/conversion cdnsciencepub.com |

Mechanisms of N-Oxide Functional Group Loss under Acidic Conditions

The loss of the N-oxide functional group from purine-3-N-oxides under acidic conditions is a key degradation pathway. This process involves a non-reversible covalent chemical change. nih.gov The mechanism is initiated by the protonation of the N-oxide oxygen atom in an acidic medium. This protonation makes the N-O bond susceptible to cleavage.

While the precise step-by-step mechanism for this compound is not fully elucidated in the provided context, the reaction of the related hypoxanthine 3-N-oxide with strong acid (3M HCl) exemplifies the process. This reaction leads to the formation of multiple products, all of which have lost the N-oxide moiety, indicating that deoxygenation is a primary consequence of acidic treatment. nih.gov

In some cases, the loss of the N-oxide group can occur concomitantly with other reactions. For example, when 6-chloropurin-2-amine 3-oxide is treated with thiourea (B124793) in hot ethanol, the product formed is thioguanine, which involves both thiation at the 6-position and the loss of the 3-oxide function. thieme-connect.de This suggests that the N-oxide group can be labile under certain nucleophilic reaction conditions, especially when heated.

The instability of substituted purines in acid can also lead to the cleavage of other functional groups. For instance, heating N7-tert-butyl-6-chloropurine in the presence of acids like SnCl₄ or TMSOTf does not remove the N-oxide (as it is not present) but instead cleaves the N7-tert-butyl group, leading to the formation of 6-chloropurine and its more thermodynamically stable N9-isomer. nih.gov This highlights the general susceptibility of substituted purines to rearrangement and degradation under acidic catalysis.

Identification of Degradation Products and Their Chemical Characterization

The degradation of purine-3-N-oxides under acidic conditions yields specific products resulting from the loss of the N-oxide group and potential rearrangements of the purine core.

When hypoxanthine 3-N-oxide is subjected to strongly acidic conditions (3M HCl), it degrades into four distinct compounds. nih.gov A key characteristic of all these isolated products is the absence of the N-oxide functional group. In one of these degradation products, the purine ring system itself is disrupted. nih.gov A specific degradation product identified from the acidic treatment of hypoxanthine 3-N-oxide is 6,8-dioxypurine.

In related 6-substituted purines, acidic conditions can facilitate rearrangements and substitutions. The acid-catalyzed conversion of a 6-methoxyglyceropurine derivative resulted in a rearranged product, demonstrating the potential for skeletal changes. cdnsciencepub.com Similarly, the treatment of N7-tert-butyl-6-chloropurine with acid leads to its conversion into 6-chloropurine and the N9-tert-butyl-6-chloropurine isomer. nih.gov Although this is not a degradation of an N-oxide, it illustrates the types of products that can arise from acid-catalyzed reactions of purine derivatives.

The characterization of these products typically involves spectroscopic methods. For instance, the conversion of reactants to products can be monitored and determined spectrophotometrically. cdnsciencepub.com

| Precursor Compound | Condition | Identified Degradation/Conversion Products |

| Hypoxanthine 3-N-oxide | 3M HCl | Four compounds lacking the N-oxide group; one with a disrupted purine ring nih.gov |

| Hypoxanthine 3-N-oxide | Acidic conditions | 6,8-dioxypurine |

| 6-chloropurin-2-amine 3-oxide | Thiourea, hot EtOH | Thioguanine (loss of N-oxide) thieme-connect.de |

| N7-tert-butyl-6-chloropurine | Acidic conditions (e.g., TMSOTf, ACN, 80°C) | 6-chloropurine, N9-tert-butyl-6-chloropurine nih.gov |

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the spectroscopic characterization of This compound that adheres to the requested outline.

While the existence of this compound as a chemical intermediate is confirmed in several publications, the specific, detailed spectroscopic data required for a thorough analysis—including Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are not available in the public domain.

References indicate that this compound can be synthesized via the oxidation of 6-chloropurine or from 6-mercaptopurine 3-oxide. oup.comacs.org It serves as a precursor for the synthesis of other important compounds, such as hypoxanthine 3-oxide and various purine derivatives. acs.orgnih.govcdnsciencepub.com However, the literature that mentions these transformations does not provide the explicit spectral data for the starting material, this compound, that would be necessary to populate the sections of the requested article.

Without access to this fundamental spectroscopic data, an article that is scientifically accurate and meets the specific requirements of the provided outline cannot be generated.

Spectroscopic Characterization and Structural Elucidation of 6 Chloropurine 3 Oxide and Its Derivatives

Mass Spectrometry (MS)

Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of 6-Chloropurine (B14466) 3-oxide and its derivatives. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) for 6-chloropurine is observed at an m/z of 154. nih.govnist.gov The presence of the chlorine atom is readily identified by the characteristic 3:1 isotopic pattern for 35Cl and 37Cl. thieme-connect.de

The fragmentation of purine (B94841) derivatives often follows predictable pathways. For instance, the mass spectrum of a trimethylsilyl (B98337) derivative of 6-chloropurine shows a significant M-15 peak, corresponding to the loss of a methyl radical from the trimethylsilyl group, which results in a stable siliconium ion. thieme-connect.de Another diagnostic feature is the presence of ions such as +SiCl (m/z 63, 65) and Cl−SiMe2 (m/z 93, 95). thieme-connect.de High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are invaluable for confirming the elemental composition of the parent molecule and its fragments. For example, HRMS has been used to confirm the structures of various 6-chloropurine derivatives, including those with fluoroalkyl chains. acs.org

The fragmentation of the purine ring itself can also provide structural information. Common fragmentation pathways for purines include the loss of HCN. thieme-connect.de In more complex derivatives, such as those resulting from reactions with other molecules, the fragmentation patterns can reveal the nature and location of substituents. For instance, in adducts of 2'-deoxyadenosine, specific fragment ions can distinguish between different isomers. nih.gov The fragmentation patterns of N-oxides of pyrrolizidine (B1209537) alkaloids, a related class of heterocyclic compounds, show characteristic neutral losses, such as CO, which can help in their identification. mjcce.org.mk

Table 1: Key Mass Spectrometry Data for 6-Chloropurine and its Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 6-Chloropurine | EI | 154 | 119 | nih.govnist.gov |

| Trimethylsilyl derivative of 6-chloropurine | EI | M+ | M-15, 191 (M-Cl), 93, 95, 63, 65 | thieme-connect.de |

| 6-Chloro-7-(2-fluoroethyl)purine | EI | 242.07345 (M+) | Not specified | acs.org |

| 6-Chloro-7-(5-fluoropentyl)purine | EI | Not specified | Not specified | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions and tautomeric equilibria of purine derivatives like 6-Chloropurine 3-oxide. The UV spectrum of 6-chloropurine exhibits a characteristic absorption band at approximately 265 nm at pH 1, which shifts to around 273 nm at pH 11. google.com This pH-dependent shift is indicative of changes in the electronic structure of the molecule due to protonation or deprotonation, which can influence the tautomeric equilibrium.

The introduction of an N-oxide group, as in this compound, is expected to further influence the electronic absorption properties. N-oxides can stabilize different tautomeric forms, such as the lactim form, which can be investigated using pH-dependent UV titrations. The formation of charge-transfer complexes can also be studied using UV-Vis spectroscopy. For instance, when 6-chloropurine (as an electron donor) forms a complex with iodine (as an acceptor), a new charge-transfer band appears, which is not present in the spectra of the individual components. scielo.br This has been observed with a λmax at 225 nm. scielo.br

Computational methods, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental UV-Vis data to predict electronic properties and aid in the assignment of electronic transitions. semanticscholar.org These studies can provide insights into the nature of the excited states and the influence of substituents and solvent on the absorption spectra. For example, the introduction of "push-pull" substituents on the purine ring can lead to red-shifted absorption maxima and solvatochromic effects, where the absorption wavelength changes with solvent polarity. researchgate.net

Table 2: UV-Vis Absorption Data for 6-Chloropurine and Related Compounds

| Compound | Solvent/pH | λmax (nm) | Reference |

|---|---|---|---|

| 6-Chloropurine | pH 1 | ~265 | google.com |

| 6-Chloropurine | pH 11 | ~273 | google.com |

| 6-Chloropurine-Iodine Complex | Not specified | 225 | scielo.br |

| 6-Azopurines | Not specified | Visible light (λ = 530 nm) | nih.gov |

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution three-dimensional structural information for this compound and its derivatives, including precise bond lengths, bond angles, and conformational details. This technique is crucial for unambiguously determining the molecular geometry and intermolecular interactions in the solid state.

Crystal structures of various purine derivatives have been determined, revealing key structural features. For example, the crystal structure of 6-chloro-2-iodopurine (B104377) confirmed the regioselectivity of its synthesis and showed π-stacking of the heterocyclic rings and hydrogen bonding interactions with solvent molecules. researchgate.net Similarly, the crystal structures of novel 6-methoxy-5,6-dihydro-5-azapurines have been reported, providing insight into their three-dimensional properties. acs.org

In the context of drug design, X-ray crystallography is instrumental in understanding how these molecules bind to biological targets. For instance, the crystal structures of purine-based inhibitors complexed with the N-terminal domain of Hsp90 have been determined at high resolution, revealing the specific interactions within the binding pocket. mdpi.com These studies are essential for structure-based drug design efforts.

Computational methods are often used to complement experimental X-ray data. For example, DFT calculations can be used to optimize the molecular geometry, and the results can be compared with the experimental crystal structure to validate the computational model. semanticscholar.orgnih.gov

Table 3: Crystallographic Data for Selected Purine Derivatives

| Compound | Key Structural Features | Reference |

|---|---|---|

| 6-chloro-2-iodopurine | π-stacking of heterocyclic rings, hydrogen bonding with water | researchgate.net |

| 2-amino-6-chloropurine (B14584) | Different crystal forms identified by powder X-ray diffraction | google.com |

| 6-methoxy-5,6-dihydro-5-azapurines | Unambiguous confirmation of the molecular structure | acs.org |

| Purine-based Hsp90 inhibitors | Detailed interactions within the protein binding pocket | mdpi.com |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula to verify its purity and identity.

For novel synthesized compounds like derivatives of this compound, elemental analysis is a crucial step in their characterization. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed structure. For instance, for 6-chloro-7-(2-tosyloxyethyl)purine, the accurate mass measurement by mass spectrometry is a form of elemental composition verification. acs.org Similarly, for newly synthesized purine analogues, elemental analysis data is often reported alongside spectroscopic data to provide comprehensive characterization. researchgate.net

Table 4: Elemental Analysis Data for a Representative Purine Derivative

| Compound | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| A dihalogenopurine derivative | C: 35.02, H: 2.62, N: 32.47 | C: 34.80, H: 2.92, N: 32.47 | researchgate.net |

Computational Chemistry and Theoretical Investigations of 6 Chloropurine 3 Oxide

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to predicting the physicochemical properties and reactivity of heterocyclic compounds. These methods offer insights into electronic structure, stability, and potential reaction pathways.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of purine (B94841) systems. The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, dictates its reactivity.

For the parent molecule, 6-chloropurine (B14466), quantum chemical analyses have been performed on its known X-ray crystal structures. researchgate.net These studies involve optimizing the geometry and calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net Molecules with low LUMO energy are effective electron acceptors, making them susceptible to electrophilic reactions. researchgate.net

Tautomerism is a key feature of purine chemistry, with the N7-H and N9-H forms being the most common. The relative stability of these tautomers can be influenced by substitution and the surrounding environment. Computational studies, often using DFT, can predict the potential energy surface for these species. researchgate.net

Isomerization, particularly the transfer of a substituent between the N7 and N9 positions, is a well-documented phenomenon in purine chemistry. For instance, studies on acylated purines have shown that acyl group transfer between N7 and N9 can occur, with the reaction mechanism being elucidated through a combination of NMR spectroscopy and DFT calculations. acs.org In one study, the isomerization was found to be facilitated by the solvent, dimethyl sulfoxide (B87167) (DMSO), acting as a nucleophilic reactant in an S_N2-like reaction. The calculated energy barrier for this process was in good agreement with experimental data. acs.org

Similarly, in the synthesis of nucleoside analogues, the glycosylation of 6-chloropurine can lead to a mixture of N7 and N9 isomers. arkat-usa.org It has been demonstrated that the N7 isomer can be converted to the more stable N9 isomer under specific conditions, a process that can be modeled to understand the underlying reaction coordinates and transition states. arkat-usa.org For 6-Chloropurine 3-oxide, the presence of the N-oxide group would likely influence the relative stabilities of the N7 and N9 tautomers and the energy barriers for any potential isomerization processes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques for predicting and analyzing how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and design.

Computational docking studies have been instrumental in evaluating the potential of 6-chloropurine derivatives as inhibitors of viral enzymes. In recent research, derivatives of 6-chloropurine were designed and evaluated as potential inhibitors of the RNA-dependent RNA-polymerase (RdRp) from SARS-CoV-2. nih.govacs.org

Docking simulations place the ligand into the active site of the target protein to predict its binding conformation and affinity. For the 6-chloropurine derivatives, docking poses were evaluated by comparing their geometry to known ligands and by inspecting key interactions, such as base pairing between the 6-chloropurine moiety and the template RNA strand within the polymerase active site. nih.govacs.org In one promising pose, the 6-chloropurine moiety was observed to engage in correct base pairing, while other parts of the molecule formed favorable stacking interactions. nih.gov Conversely, in other predicted poses, the 6-chloropurine ring was completely outside the binding pocket, indicating a non-productive binding mode. nih.gov These predictions help to screen and prioritize compounds for synthesis and biological testing.

Beyond predicting the binding mode, computational methods can provide quantitative estimates of binding strength. Binding affinity is a measure of how tightly a ligand binds to its target. Ligand efficiency (LE) is a related metric that normalizes the binding affinity by the size of the molecule (typically the number of heavy atoms), providing a measure of the binding energy per atom. It is a valuable tool for comparing compounds of different sizes.

In the studies of 6-chloropurine derivatives targeting the SARS-CoV-2 polymerase, ligand efficiencies were calculated for the docked poses and compared to reference inhibitors like Favipiravir and Remdesivir. nih.govacs.org This analysis helped identify the most promising candidates from the designed compound pool. nih.gov

Table 1: Predicted Ligand Efficiencies for Selected 6-Chloropurine Derivatives This table is based on data for derivatives of 6-chloropurine and is presented as an example of the types of analyses performed.

| Compound | Target | Ligand Efficiency (Normalized Binding Energy) | Reference |

|---|---|---|---|

| 4a(2) | SARS-CoV-2 RdRp (7CTT) | Best arrangement compared to Favipiravir | nih.gov |

| 4b(1) | SARS-CoV-2 RdRp (7BV2) | Shows coordination of monophosphate to Mg²⁺ | nih.gov |

While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand and target move and adapt to each other over time. MD simulations can validate the stability of docked poses and reveal conformational changes in the protein upon ligand binding.

For the 6-chloropurine derivatives targeting the SARS-CoV-2 polymerase, MD simulations were performed on the docked complexes. nih.gov The analysis of these simulations, for instance by measuring distances within the binding pocket, showed that the binding of the compounds induced a conformational response in the protein, resulting in a more compact binding pocket compared to the unbound (apo) state. nih.gov This dynamic analysis provides a more realistic and detailed understanding of the binding event, confirming that the designed compounds could productively interact with the target polymerase. nih.gov

Quantitative Structure–Activity Relationship (QSAR) and Cheminformatics Studies

Detailed QSAR and cheminformatics studies dedicated to this compound have not been prominently published. Such studies would be invaluable for systematically exploring its therapeutic potential.

A foundational step in any QSAR study involves the calculation of molecular descriptors, which are numerical values that encode different structural features of a molecule. For this compound, a predictive model would require the derivation of various descriptors. Although specific studies are lacking, a standard approach would involve calculating the following types of descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, this would include the partial charges on each atom, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The N-oxide group and the chlorine atom would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters would be calculated to understand how the molecule might interact with a biological target.

Hydrophobic Descriptors: Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a crucial factor in a molecule's pharmacokinetic profile. The chlorine atom at position 6 would contribute significantly to the lipophilicity of the purine core.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

A hypothetical table of structural descriptors for this compound that would be derived in a typical computational study is presented below.

| Descriptor Type | Descriptor Example | Hypothetical Value/Comment |

| Electronic | Dipole Moment | Expected to be significant due to the polar N-oxide bond and the electronegative chlorine atom. |

| HOMO/LUMO Energy Gap | Influences chemical reactivity and stability. The N-oxide group would likely lower the LUMO energy. | |

| Steric | Molecular Volume | Calculated based on the van der Waals radii of the constituent atoms. |

| Solvent-Accessible Surface Area | Defines the area of the molecule that can interact with its environment. | |

| Hydrophobic | Calculated LogP (XLogP3) | The chlorine atom increases lipophilicity compared to the parent hypoxanthine (B114508) 3-oxide. PubChem lists an XLogP3 of 1.2 for 6-chloropurine. nih.gov |

| Topological | Wiener Index | A measure of the molecular branching. |

This table is illustrative and based on general principles of computational chemistry, as specific published data for this compound is not available.

Once descriptors are calculated for a series of related compounds, a QSAR model can be built to correlate these structural features with observed biological activities. For this compound and its analogues, this would involve:

Data Set Assembly: A series of purine N-oxides with varying substituents at different positions would be synthesized.

Biological Testing: The compounds would be tested for a specific biological activity, for example, cytotoxicity against a cancer cell line.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

A resulting QSAR equation might look like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The model would help in understanding which structural features are crucial for activity. For instance, a positive coefficient for a lipophilicity descriptor would suggest that increasing lipophilicity enhances biological activity. The presence of the electron-withdrawing chlorine atom at position 6 and the polar N-oxide group at position 3 are key structural features whose influence on various biological activities would be quantified through such studies. These features are critical for the molecule's reactivity and potential interactions with biological targets. clockss.org

While a dedicated QSAR model for this compound is not found in the literature, studies on related purine derivatives have successfully used these techniques to guide the design of more potent compounds, such as inhibitors for various enzymes or agents with antiproliferative activity. acs.orgresearchgate.nettandfonline.com

Academic Research Applications and Mechanistic Studies Non Clinical

Biochemical Research Tools and Probes

6-Chloropurine (B14466) 3-oxide and its derivatives are instrumental in creating sophisticated tools for biochemical and molecular biology research. These applications leverage the unique chemical properties of the molecule to label, track, and probe various cellular components and processes.

Application in Nucleic Acid Labeling and Sequencing Methodologies

While direct evidence for the use of 6-Chloropurine 3-oxide in mainstream nucleic acid labeling is not extensively documented, the parent compound, 6-chloropurine, is a known substrate in the synthesis of modified nucleoside triphosphates. interchim.fr These modified nucleotides can be incorporated into DNA or RNA strands enzymatically, for example, through PCR. interchim.fr This process allows for the introduction of specific labels, such as fluorescent dyes or biotin, enabling the detection and analysis of nucleic acids in techniques like Fluorescence In Situ Hybridization (FISH). interchim.fr

Furthermore, the synthesis of nucleoside analogs often involves 6-chloropurine as a starting material. nih.govumich.edu These analogs, once phosphorylated to their triphosphate forms, can be used in various nucleic acid-based applications. google.com The ability to introduce modifications at specific positions on the purine (B94841) ring is crucial for developing probes for studying nucleic acid structure and function.

Utilization as Biomarkers for Cellular Function and Metabolic Pathway Elucidation

6-Chloropurine can serve as a biomarker for exposure to certain xenobiotics. nih.gov Its detection as a mercapturic acid conjugate in urine indicates the body's metabolic processing of the parent compound. nih.gov This highlights its interaction with cellular detoxification pathways, specifically the glutathione (B108866) S-transferase system. nih.gov

In a study on the antileukemic compound 9-norbornyl-6-chloropurine (NCP), researchers identified three metabolites: a glutathione conjugate (NCP-GS), NCP-cysteinylglycine, and NCP-cysteine. nih.gov The formation of these metabolites and the subsequent depletion of cellular glutathione (GSH) levels point to the compound's mechanism of action and its impact on cellular redox homeostasis. nih.gov The study of such metabolic products provides valuable insights into the pathways affected by the compound and can serve as a biomarker for its biological activity.

Probing Molecular Interactions in Biological Systems

The structure of 6-chloropurine lends itself to the design of molecules that can probe specific molecular interactions. For instance, it has been incorporated into glucuronic acid-based structures to create potential DNA bis-intercalators. psu.edu These molecules are designed to bind non-covalently to DNA through intercalation, a process driven by π–π stacking and hydrophobic interactions between the planar aromatic purine ring and the DNA base pairs. psu.edu

Furthermore, derivatives of 6-chloropurine have been synthesized to study hydrogen-bonding interactions. The aminolysis of 6-chloropurine derivatives has been shown to be accelerated by uracils through multiple hydrogen-bonding interactions, providing a model system for understanding molecular recognition and catalysis. acs.org Spin-labeled derivatives of 6-chloropurine have also been developed to non-covalently label abasic sites in duplex nucleic acids, allowing for the study of their structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. hi.is

Precursors in the Design and Synthesis of Research Compounds

This compound and, more broadly, 6-chloropurine, are valuable precursors in the synthesis of a wide array of research compounds. Their reactivity allows for the introduction of various functional groups, leading to the development of novel molecules with potential therapeutic or research applications.

Development of Antiviral Candidates (e.g., SARS-CoV-2 RNA-dependent RNA-polymerase inhibitors)

6-Chloropurine is a key building block in the synthesis of nucleoside analogues with potential antiviral activity. nih.gov Notably, it has been used in the development of inhibitors targeting the RNA-dependent RNA-polymerase (RdRp) of SARS-CoV-2. nih.govacs.org

In one study, isoxazoline-carbocyclic monophosphate nucleotides were designed and synthesized using 6-chloropurine. nih.gov The synthesis involved the construction of the 6-chloropurine ring onto a carbocyclic scaffold. nih.govacs.org Docking and molecular dynamics studies were used to predict the binding of these compounds to the SARS-CoV-2 polymerase. nih.gov The resulting nucleotide analogues showed moderate inhibitory activity against the viral enzyme. nih.govresearchgate.netresearchgate.net

Another research effort focused on synthesizing a series of nucleoside analogues with 6-chloropurine as the nucleobase to evaluate their anti-SARS-CoV activity. nih.gov These studies highlight the importance of the 6-chloropurine moiety in designing novel antiviral agents.

Synthesis of Nucleoside Analogues for Enzymatic Studies and Pathway Interrogation

The synthesis of modified nucleosides is a cornerstone of medicinal chemistry and chemical biology, and 6-chloropurine is a frequently used precursor in this field. researchgate.netmdpi.com Its utility lies in its ability to be readily converted into other purine derivatives, making it a versatile starting material for creating a library of compounds for enzymatic studies.

For example, 6-chloropurine can be used in photochemical glycosylation methods to produce nucleoside analogues. researchgate.net It also serves as a substrate in enzymatic reactions for the production of non-natural nucleosides. The enzyme LdNDT, for instance, can recognize 6-chloropurine and catalyze its conversion into a nucleoside analogue. mdpi.com

Furthermore, 6-chloropurine is used in the synthesis of nucleoside analogues with modifications in the sugar ring, such as thionucleosides and selenonucleosides, which are valuable tools for studying biological chemistry. acs.org It is also a precursor in the synthesis of 2-amino-6-chloropurine (B14584) derivatives, which are used to create inhibitors of cyclin-dependent kinases (CDKs). mdpi.comresearchgate.net

Table of Research Findings for 6-Chloropurine Derivatives

| Derivative Class | Research Application | Key Findings | References |

|---|---|---|---|

| Isoxazoline-carbocyclic monophosphate nucleotides | Antiviral (SARS-CoV-2 RdRp inhibition) | Moderate inhibitory activity, demonstrated cytotoxicity at higher concentrations. nih.gov | nih.govacs.org |

| 9-Norbornyl-6-chloropurine (NCP) | Antileukemic, Metabolic studies | Metabolized to glutathione conjugates, induces cellular GSH depletion. nih.gov | nih.gov |

| Glucuronic acid-based bis-intercalators | DNA interaction probes | Designed to bind DNA via intercalation. psu.edu | psu.edu |

| Spin-labeled adenine (B156593) derivatives | Probing nucleic acid structure (EPR) | Bind to abasic sites in duplex DNA and RNA. hi.is | hi.is |

| General nucleoside analogues | Antiviral (SARS-CoV) | Some analogues showed promising activity comparable to known agents. nih.gov | nih.gov |

| Thio- and Selenonucleoside analogues | Tools for biological chemistry | Synthesis of novel nucleosides with modified sugar rings. acs.org | acs.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Chloropurine |

| 9-norbornyl-6-chloropurine (NCP) |

| NCP-glutathione conjugate (NCP-GS) |

| NCP-cysteinylglycine |

| NCP-cysteine |

| Glutathione (GSH) |

| 2-amino-6-chloropurine |

| Uracil |

| LdNDT |

| Cyclin-dependent kinases (CDKs) |

| Mizoribine |

| Ribavirin |

| Brivudin |

| Remdesivir |

| Favipiravir |

| Lopinavir |

| Ritonavir |

| 5-amino-4,6-dichloropyrimidine |

| Ethyl orthoformate |

| 4-amino-6-hydroxy-2-mercaptopyrimidine |

| Diethoxymethylacetate |

| [13C]sodium ethyl xanthate |

| Raney nickel |

| Hypoxanthine (B114508) |

| 4-amino-TEMPO |

| Isoindoline nitroxide |

| 2-bromohypoxanthine |

| 4-methoxy-3,5-dimethylpyridine |

| BIIB021 |

| 3-nitrobenzaldehyde |

| N-methylpiperazine |

| 6-chloro-2-fluoropurine |

| Benzene |

| Toluene |

| Xylene |

| Naphthalene |

| Phenanthrene |

| Acrolein |

| 4-hydroxy-trans-2-nonenal |

| Ethyl acrylate |

| Isobutyl acrylates |

| Trimethylbenzene |

| 2-fluorobenzaldehyde |

| 4-tert-butylbenzaldehyde |

| 4-chloronitrobenzene |

| 4-methoxybenzaldehyde |

| Acetaminophen |

| 3-(2furanyl)-3-hydroxy-1-(4-methylphenyl)-1-propanone (FHMPP) |

| 2,6-dichloropurine |

| Ethyl propiolate |

| trans-ethyl 4-mercapto-2-butenaoate |

| Guanine |

| 3,4-dihydro-2H-pyran (3,4-DHP) |

| 8-oxoguanine |

| Cytosine |

| Adenine |

| Thymine |

| 8-oxoG |

| 6-chloro-8-oxoguanine |

| 8-Oxoguanine DNA glycosylase (OGG1) |

| 2-chloro-4H-benzo[d] acs.orgresearchgate.netmdpi.comdioxaphosphinin-4-one |

| Anthracenenitrile oxide |

| 5-amino-4,6-dichloropyrimidine |

| i-Pr2NEt |

| n-BuOH |

| Cloromercuri-6-chloropurine |

| Celite |

| Cadmium |

| Toluene |

| Glucuronosyl bromide |

| 9-β-hydroxylethyl acridine |

| 2-(indol-3-yl)acetic acid |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Quinoline |

| Acridine |

| Indole |

| Purine |

| Calf thymus DNA (CT-DNA) |

| Ethidium bromide (EB) |

| Amberlite IR-120 (H+) |

| Diethoxymethyl acetate (B1210297) (DEMA) |

| 7-methylguanosine (7-MeG) |

| [13C]sodium ethyl xanthate |

| Purine nucleoside phosphorylase (PNP) |

| Raney nickel |

| POCl3 |

| N,N-dimethylaniline |

| Cyanogen bromide |

| 4-amino-TEMPO |

| isoindoline nitroxide |

| 2-bromohypoxanthine |

| 2,6-diaminopurine |

| 1,1,3,3-tetramethylisoindolin-2-yloxyl |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

Investigation of Antithyroid Activity through Molecular Complex Formation

The potential antithyroid activity of purine analogs, including those related to 6-chloropurine, has been explored through their ability to form molecular complexes with iodine. This interaction is significant because it can divert oxidized iodides away from thyroglobulin, thereby disrupting the biosynthesis of thyroid hormones (T3 and T4). scielo.brscielo.br The formation of a stable electron donor-acceptor complex with molecular iodine is a key mechanism of action for some antithyroid agents. scielo.br

In vitro studies have demonstrated that 6-chloropurine forms a 1:1 stoichiometric complex with iodine. scielo.brscielo.br The stability of this complex is quantified by the formation constant (Kc), with a higher Kc value indicating a stronger and more stable complex. For the 6-chloropurine-iodine complex, the formation constant (Kc) has been determined to be 7.652 × 10³ L mol⁻¹, suggesting a significant potential for antithyroid activity. scielo.brscielo.br This in vitro finding was further supported by in vivo studies in male rabbits, where administration of 6-chloropurine led to a decrease in free triiodothyronine (T3) and tetraiodothyronine (T4) levels in the blood serum. scielo.br The formation of the charge-transfer complex between 6-chloropurine and iodine can be observed spectrophotometrically, with a characteristic band appearing between 215 and 225 nm. scielo.brscielo.br

Table 1: In Vitro Antithyroid Activity Data for 6-Chloropurine

| Parameter | Value | Significance |

| Stoichiometry with Iodine | 1:1 | Indicates a direct, one-to-one molecular interaction. |

| Formation Constant (Kc) | 7.652 × 10³ L mol⁻¹ | A high value suggesting a strong and stable complex. scielo.brscielo.br |

| λmax of Complex | 225 nm | The wavelength of maximum absorbance for the charge-transfer complex. scielo.brscielo.br |

Precursors for Plant Growth Regulators and Related Agrochemical Research

6-Chloropurine and its derivatives serve as versatile precursors in the synthesis of compounds with plant growth-regulating properties. lookchem.comresearchgate.net Specifically, 6-chloropurine is a key starting material for creating a variety of cytokinins, a class of plant hormones that promote cell division and influence various developmental processes. researchgate.netgoogle.com

Research has focused on synthesizing 9-substituted cytokinin derivatives from 6-chloropurine to enhance biological activity and improve metabolic stability. researchgate.net For instance, 6-chloropurine can be condensed with reagents like 3,4-dihydro-2H-pyran or 2,3-dihydrofuran, followed by coupling with appropriate benzylamines to yield 6-benzylamino-9-tetrahydropyran-2-ylpurine (THPP) and 9-tetrahydrofuran-2-ylpurine (THFP) derivatives. researchgate.net These modifications at the N9 position can lead to compounds with higher activity in bioassays compared to their parent compounds. researchgate.net The resulting derivatives have shown excellent cell division activity and have been investigated for their potential to promote rooting, increase crop yields, and improve plant quality. lookchem.com

Intermediates in the Synthesis of Experimental Anticancer Agents (e.g., 6-Thioguanine, 9-alkylpurines for Sarcoma 180 studies)

This compound is a valuable intermediate in the synthesis of various experimental anticancer agents. Its chemical structure allows for modifications that lead to compounds with significant biological activity.

Synthesis of 6-Thioguanine:

While the direct thiation of this compound can be complex, it serves as a precursor. The reaction of 2-amino-6-chloropurine 3-oxide with thiourea (B124793) in hot ethanol (B145695) results in the formation of 6-thioguanine, accompanied by the loss of the 3-oxide function. thieme-connect.de A milder method involves using ammonium (B1175870) dithiocarbamate, which converts this compound to the 6-sulfanyl 3-oxide analog without deoxygenation. thieme-connect.de 6-Thioguanine is a well-established anticancer agent that gets incorporated into the DNA of cancer cells, leading to cytotoxic effects. nih.govpsu.edu

Synthesis of 9-alkylpurines for Sarcoma 180 Studies:

6-Chloropurine is a crucial intermediate for preparing 9-alkylpurines, which have been evaluated for their antitumor activities. medchemexpress.comambeed.com The alkylation of 6-chloropurine with various alkyl halides can produce these derivatives. lookchem.comambeed.com Studies on Sarcoma 180 ascites cells have shown that 9-alkylpurines, such as 6-chloro-9-ethylpurine, exhibit antitumor properties. medchemexpress.com Furthermore, combinations of 6-chloropurine with other agents like azaserine (B1665924) have demonstrated synergistic antitumor effects in various mouse neoplasms, including Sarcoma 180. medchemexpress.comnih.gov The antitumor mechanism may involve the conversion of 6-chloropurine to S-(6-purinyl)glutathione and subsequently to 6-mercaptopurine (B1684380) within the body. medchemexpress.com

Role in Site-Specific Oligonucleotide Modifications

6-Chloropurine is a key reagent in the post-synthetic modification of oligonucleotides, enabling the introduction of specific adducts or modified bases at precise locations within a DNA or RNA strand. nih.govacs.org This technique is invaluable for studying DNA damage, repair mechanisms, and nucleic acid-protein interactions.

The strategy involves synthesizing an oligonucleotide containing a 6-chloropurine base at the desired position using standard solid-phase methods. nih.govacs.org The chlorine atom at the 6-position acts as a good leaving group, allowing for its displacement by various nucleophiles. nih.gov For example, oligonucleotides containing 6-chloropurine have been reacted with specific amino alcohol surrogates to create site-specific DNA adducts, such as those derived from 1,2-epoxy-3-butene. acs.org This post-oligomerization approach provides a versatile method for creating modified oligonucleotides that would be difficult to synthesize using phosphoramidite (B1245037) chemistry with the final adducted base. nih.gov This method has been successfully used to incorporate malondialdehyde adducts of deoxyguanosine and deoxyadenosine (B7792050) into oligonucleotides. nih.gov

Mechanistic Insights into Biological Responses

Studies on Alarm Reactions in Aquatic Organisms Triggered by Purine N-Oxides

Purine N-oxides, particularly hypoxanthine 3-N-oxide (H3NO), play a crucial role as chemical alarm substances in many fish species, especially within the superorder Ostariophysi. nih.govresearchgate.nethawaii.edu When a fish is injured, it releases these substances, known as "Schreckstoff," into the water, triggering antipredator behaviors in nearby conspecifics. nih.govsmolecule.com

The N-oxide functional group is considered the "molecular trigger" for the alarm response. nih.govhawaii.edu Studies have shown that synthetic H3NO can elicit species-typical fear reactions, such as erratic movements, in zebrafish (Danio rerio). nih.gov The intensity of the response can be influenced by the specific structure of the purine N-oxide, suggesting that a suite of these compounds may contribute to species-specific signaling. hawaii.edu The alarm reaction is dependent on the integrity of the N-oxide group, as its loss under mildly acidic conditions abolishes the behavioral response. nih.govhawaii.edu While H3NO is a potent alarm cue for Ostariophysan fishes, it does not typically elicit responses in non-Ostariophysan species, highlighting the evolutionary conservation of this chemical signaling system. hawaii.edu

Table 2: Alarm Reaction Triggers in Aquatic Organisms

| Compound | Organism Group | Role | Key Finding |

| Hypoxanthine 3-N-oxide (H3NO) | Ostariophysan fishes (e.g., Zebrafish) | Chemical alarm substance | The N-oxide group is the essential molecular trigger for the fear response. nih.govhawaii.edu |

| Pyridine-N-oxide | Ostariophysan fishes | Functional analog of H3NO | Elicits a significant, though less intense, alarm response, supporting the role of the N-oxide group. researchgate.nethawaii.edu |

Investigation of Metabolic Transformations in Experimental Systems

The metabolic fate of 6-chloropurine has been investigated in experimental systems to understand its mechanism of action, particularly its antitumor activity. In vivo, 6-chloropurine is not merely a static precursor but undergoes significant biotransformation.

Studies in rats have shown that 6-chloropurine is converted to S-(6-purinyl)glutathione. medchemexpress.com This conjugate can be further metabolized to 6-mercaptopurine, a well-known anticancer and immunosuppressive agent. medchemexpress.com This metabolic pathway suggests that the biological activity of 6-chloropurine may be, at least in part, mediated by its conversion to these active metabolites. medchemexpress.com The transformation into corresponding nucleotides in vivo leads to the irreversible inhibition of hypoxanthine dehydrogenase. fengchengroup.com

Furthermore, research on Sarcoma 180 and hepatoma 134 cells has explored how treatment with 6-chloropurine affects the cells' ability to utilize preformed purines. nih.gov This line of inquiry is crucial for understanding the compound's role as a purine antimetabolite. fengchengroup.com The metabolic activity of N,O-nucleoside analogues derived from 6-chloropurine has also been evaluated, demonstrating that different regio- and stereoisomers can exhibit varying levels of cytotoxicity and apoptotic activity in cell lines. nih.gov

Future Directions and Emerging Research Avenues for 6 Chloropurine 3 Oxide

Development of Novel and Sustainable Synthetic Routes

The advancement of 6-chloropurine (B14466) 3-oxide from a laboratory curiosity to a widely applicable chemical entity hinges on the development of efficient, safe, and environmentally benign synthetic methodologies. Current research efforts are moving away from traditional, often harsh, synthesis protocols towards more sustainable alternatives.

Historically, the synthesis of the 6-chloropurine precursor has relied on chlorinating agents like phosphorus oxychloride (POCl₃). google.com While effective, these methods often require high temperatures and produce significant amounts of corrosive, phosphorus-containing waste, posing environmental and safety challenges. patsnap.com Future research is focused on adopting greener chemistry principles to overcome these limitations.

Biocatalysis represents another frontier. The use of enzymes to perform specific chemical transformations can lead to highly selective and efficient syntheses under mild, aqueous conditions. Future research could focus on discovering or engineering enzymes capable of catalyzing the chlorination of hypoxanthine (B114508) or the direct N-oxidation of 6-chloropurine, thereby eliminating the need for harsh chemical reagents entirely.

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Uses reagents like POCl₃; large solvent volumes. google.com | Established procedures. | Improving existing protocols. |

| Green Chemistry Reagents | Use of solid, safer chlorinating agents (e.g., triphosgene). patsnap.com | Reduced hazardous waste, milder conditions. | Screening new reagents and catalysts. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Biocatalysis | Enzyme-mediated transformations. | High selectivity, aqueous conditions, minimal waste. | Discovery and engineering of novel enzymes. |

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry provides powerful tools to accelerate the design and optimization of novel 6-chloropurine 3-oxide derivatives with tailored properties. By modeling molecular structures and predicting their behavior, researchers can prioritize synthetic targets, reducing the time and cost associated with traditional trial-and-error approaches.

Density Functional Theory (DFT) is a key method for this purpose. DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. nih.govmdpi.com For instance, computational studies can predict how substituents at various positions on the purine (B94841) ring will affect the stability and reactivity of the N-O bond, which is crucial for applications such as hypoxia-activated prodrugs. nih.gov

Molecular docking simulations can predict how these designed derivatives will bind to specific biological targets, such as the active sites of enzymes or receptors. This allows for the rational design of compounds with enhanced potency and selectivity. By virtually screening large libraries of potential derivatives against a protein of interest, researchers can identify the most promising candidates for synthesis and biological evaluation.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design process toward molecules with improved therapeutic potential.

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of molecular structure and reactivity. nih.govnih.gov | Bond stability, electronic distribution, reaction energetics. |

| Molecular Docking | Simulation of ligand-protein binding. | Binding affinity, binding mode, target selectivity. |

| QSAR | Correlation of chemical structure with biological activity. | Potency, toxicity, pharmacokinetic parameters. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational stability, binding dynamics. |

Uncovering Undiscovered Biological Roles and Mechanisms beyond Current Understanding

The N-oxide functionality imparts unique chemical properties that suggest novel biological activities for this compound beyond those of its parent compound. acs.org Future research is poised to explore these untapped therapeutic potentials.

A major avenue of investigation is its potential as a hypoxia-activated prodrug . acs.org Many solid tumors have regions of low oxygen (hypoxia). The N-oxide group can be selectively reduced under these hypoxic conditions by cellular reductases (e.g., cytochrome P450). This reduction would cleave the N-O bond, releasing a cytotoxic agent—the parent 6-chloropurine or a related active metabolite—directly within the tumor microenvironment. This targeted activation would increase therapeutic efficacy while minimizing damage to healthy, well-oxygenated tissues.

The N-oxide moiety also alters the molecule's polarity and hydrogen-bonding capacity, which could lead to interactions with novel biological targets. acs.org Research could focus on screening this compound against panels of kinases, polymerases, and other enzymes to identify unexpected inhibitory activities. The N-oxide group may enable binding to allosteric sites or protein pockets that are inaccessible to the parent compound.

Furthermore, there is potential for this compound to modulate cellular signaling pathways involving reactive oxygen species (ROS) and reactive nitrogen species (RNS). The N-oxide could participate in redox cycling or interact with molecules like nitric oxide (NO), a key signaling molecule in physiology and pathophysiology. nih.gov Investigating its effect on NO signaling pathways or its ability to be metabolized into signaling molecules could reveal new therapeutic applications in cardiovascular disease or inflammation.

Exploration of Applications in Bio-Nanotechnology and Materials Science (e.g., photosensitizing dyes)

The unique structure of this compound makes it an attractive building block for the development of advanced materials and bionanotechnological platforms. Its purine core can be readily functionalized, allowing it to be integrated into larger systems with novel properties.

In bio-nanotechnology , this compound can be conjugated to nanoparticles for targeted drug delivery. Nanocarriers such as liposomes, polymeric nanoparticles, or inorganic nanoparticles (e.g., iron oxide) can be surface-functionalized with the compound. nih.govmdpi.com This approach can improve the solubility and stability of the drug, prolong its circulation time, and enhance its accumulation in target tissues through passive (the EPR effect) or active targeting strategies.

In the realm of materials science , a particularly exciting future direction is the development of this compound derivatives as photosensitizing dyes for photodynamic therapy (PDT). nih.gov PDT involves a photosensitizer that, upon activation by a specific wavelength of light, generates cytotoxic ROS to kill diseased cells. While the parent purine does not strongly absorb light in the therapeutic window (600-800 nm), its structure can be chemically modified by adding conjugated aromatic systems to shift its absorption to longer wavelengths.

The N-oxide group could play a crucial role in creating an "activatable" photosensitizer. nih.gov Derivatives could be designed where the photosensitizing property is "caged" or quenched by the N-oxide. Upon selective reduction of the N-oxide in the target tissue (e.g., a hypoxic tumor), the molecule's electronic structure would change, "uncaging" its photosensitizing ability. This would ensure that ROS are generated only in the desired location upon light irradiation, dramatically improving the safety and selectivity of the therapy.

Q & A

Basic: What synthetic methods are commonly used to prepare 6-chloropurine 3-oxide, and what are critical reaction conditions?

Methodological Answer:

this compound is synthesized via halogenation of 6-mercaptopurine 3-oxide using chlorine gas in acetic acid. Alternatively, 6-iodopurine 3-oxide can be prepared by reacting this compound with hydroiodic acid (HI) at -15°C, followed by neutralization with ammonia and recrystallization . Key conditions include strict temperature control (-15°C for HI reactions), anhydrous environments to prevent decomposition, and purification via ethanol precipitation or column chromatography.

Advanced: How can researchers mitigate the instability of this compound in acidic media during synthesis?

Methodological Answer:

Direct oxidation in acidic conditions is avoided due to decomposition. Instead, non-acidic methods like using m-chloroperoxybenzoic acid under anhydrous conditions are preferred. Solvent choice (e.g., trifluoroacetic acid) and controlled stoichiometry minimize side reactions. Post-synthesis, rapid neutralization (e.g., NH₃) and low-temperature storage stabilize the product .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound derivatives?

Methodological Answer:

- Infrared Spectroscopy (IR): Distinguishes sulfones (1120–1160 cm⁻¹ and 1310–1350 cm⁻¹) from sulfoxides (1040–1060 cm⁻¹) .

- NMR Spectroscopy: Methyl chemical shifts in derivatives (e.g., δ 6.58 for sulfones vs. δ 6.9 for sulfoxides) confirm oxidation states .

- TLC/Paper Chromatography: Rf values (e.g., 0.50 for 6-methoxypurine 3-oxide in solvent A) validate purity .

Advanced: What mechanistic considerations govern substitution reactions at the 6-position of this compound?

Methodological Answer:

Displacement of chloride with nucleophiles (e.g., methoxy groups) requires polar aprotic solvents like DMSO to stabilize intermediates. For example, refluxing with sodium methoxide in DMSO for 3 hours achieves 6-methoxypurine 3-oxide. Monitoring via TLC and adjusting pH during workup (e.g., acetic acid to pH 5) optimizes yield .

Advanced: How should researchers resolve contradictions in oxidation outcomes, such as inconsistent yields during 6-methylmercaptopurine 3-oxide oxidation?

Methodological Answer: